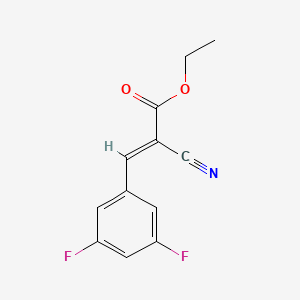

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, also known as triclosan, is a synthetic antibacterial and antifungal agent. It is widely used in personal care products, such as soaps, toothpaste, and deodorants, as well as in household items, such as cutting boards and kitchen utensils. Triclosan has been the subject of extensive scientific research due to its potential impact on human health and the environment.

Scientific Research Applications

Chemical Stability and Degradation

- Santos et al. (2013) conducted forced degradation studies of a similar compound, 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a potential antitumor agent, under hydrolysis conditions to determine its intrinsic stability and degradation products (Santos et al., 2013).

Kinetic Analysis in Aqueous Reaction

- Tenn et al. (2001) studied the kinetics of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives, including 2,4-dichloro-N-(hydroxymethyl)benzamide, under various catalytic conditions. This research is valuable for understanding the reaction behavior of similar compounds (Tenn et al., 2001).

Improved Synthesis Processes

- Dian (2010) researched an improved process for synthesizing a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, focusing on optimizing reaction conditions to achieve high yields (Dian, 2010).

Antipathogenic Activity

- Limban et al. (2011) synthesized and characterized various thiourea derivatives of benzamides, including compounds with dichlorophenyl groups. They tested these derivatives for their interaction with bacterial cells and demonstrated significant antipathogenic activity, especially against biofilm-forming bacteria (Limban et al., 2011).

Insecticidal Properties

- Schaefer et al. (1978) discovered that certain benzamides, such as SIR-8514 and SIR-6874, which include chloro and trifluoromethoxy groups, are highly effective in inhibiting mosquito development, suggesting potential use in controlling larval populations (Schaefer et al., 1978).

Spectroscopic and Structural Analysis

- Pokotylo et al. (2018) developed a new synthesis procedure for N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, providing detailed spectral data and discussing their potential applications (Pokotylo et al., 2018).

Anticonvulsant Activity

- Mussoi et al. (1996) synthesized a series of benzamides with potential anticonvulsant activity. Their research included compounds with a structure similar to 2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide, showing promise as treatments for epilepsy (Mussoi et al., 1996).

properties

IUPAC Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl5NO2/c10-4-1-2-5(6(11)3-4)7(16)15-8(17)9(12,13)14/h1-3,8,17H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAIHZUWUMSRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC(C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide](/img/structure/B2390880.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2390881.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)

![7-chloro-3-(morpholin-4-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2390887.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)